Product packaging for 11-Ethoxycarbonyldodecanoyl chloride(Cat. No.:CAS No. 14812-19-2)

11-Ethoxycarbonyldodecanoyl chloride

Cat. No.: B016435
CAS No.: 14812-19-2
M. Wt: 276.8 g/mol
InChI Key: QUYUIJCLWKVWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Ethoxycarbonyldodecanoyl chloride (CAS 14812-19-2) is a specialized biochemical reagent of high interest in organic synthesis and material science research. This compound features a dodecanoyl chloride chain terminated with an ethoxycarbonyl (ester) functional group, giving it a molecular formula of C14H25ClO3 and a molecular weight of 276.80 . Its primary research value lies in its role as a versatile synthetic intermediate. The highly reactive acyl chloride group allows for facile acylation reactions with nucleophiles such as amines and alcohols, enabling the construction of amides and esters. Concurrently, the protected ester group provides a stable yet modifiable handle for further chemical elaboration. This bifunctionality makes it a valuable building block for the synthesis of more complex organic molecules, potentially for the development of fragrance precursors, polymers, and other specialty chemicals . Researchers utilize this compound under controlled conditions to create molecules with specific chain lengths and functionalities. It is supplied for laboratory research applications. Handling Note: As an acyl chloride, this compound is moisture-sensitive and will react with water. It should be handled under anhydrous conditions and stored appropriately. Please refer to the Safety Data Sheet (SDS) for proper handling and safety protocols. Please note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25ClO3 B016435 11-Ethoxycarbonyldodecanoyl chloride CAS No. 14812-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 12-chloro-12-oxododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO3/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYUIJCLWKVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402155
Record name 11-chlorocarbonyl-undecanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14812-19-2
Record name 11-chlorocarbonyl-undecanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 11 Ethoxycarbonyldodecanoyl Chloride

Conversion of Carboxylic Acid Precursors to Acyl Chlorides

The direct conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing access to a highly reactive functional group capable of undergoing a variety of subsequent transformations. masterorganicchemistry.com The most common reagents for this conversion are thionyl chloride (SOCl₂), phosphorus chlorides (PCl₃ and PCl₅), and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemistrysteps.com

Thionyl Chloride Mediated Synthesis Mechanisms

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.comwikipedia.org The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. wikipedia.orgchemguide.co.uk

The mechanism commences with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.comlibretexts.org This step is analogous to a nucleophilic acyl substitution, with the S=O group of thionyl chloride acting like a carbonyl group. researchgate.net This initial attack leads to the formation of a chlorosulfite intermediate. libretexts.org The chloride ion, liberated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. masterorganicchemistry.comyoutube.com This is followed by the collapse of the tetrahedral intermediate and the departure of the leaving group, which fragments into the stable gaseous products SO₂ and HCl. youtube.comresearchgate.net This fragmentation drives the reaction to completion. researchgate.net

The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.org The catalyst reacts with thionyl chloride to form a Vilsmeier reagent, an iminium intermediate, which is more reactive towards the carboxylic acid. wikipedia.orgyoutube.com

Table 1: Key Steps in Thionyl Chloride Mediated Synthesis

Step Description
1 Nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur of thionyl chloride.
2 Formation of a chlorosulfite intermediate.
3 Nucleophilic attack by the chloride ion on the carbonyl carbon of the intermediate.

| 4 | Elimination of the leaving group, which fragments into SO₂ and HCl gas. |

Phosphorus Chloride Reagents (PCl₃, PCl₅) Approaches

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the conversion of carboxylic acids to acyl chlorides. libretexts.orgchemistrysteps.com These reagents are generally more reactive than thionyl chloride but can be less selective. youtube.com

With phosphorus pentachloride, the reaction yields the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid byproduct, along with gaseous hydrogen chloride. chemguide.co.uk The reaction is typically carried out in the cold. chemguide.co.uk

Phosphorus trichloride, a liquid, reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk This reaction is generally less vigorous than that with PCl₅ as no HCl gas is evolved. chemguide.co.uk In both cases, the acyl chloride is typically separated from the byproducts by fractional distillation. libretexts.orgchemguide.co.uk

The high reactivity of phosphorus chlorides often means that no catalyst is required for the reaction to proceed. youtube.com However, this high reactivity can sometimes lead to unwanted side reactions, particularly with sensitive substrates. youtube.com

Oxalyl Chloride Facilitated Transformations

Oxalyl chloride is another excellent reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comwikipedia.org It is considered a milder and more selective reagent than thionyl chloride, although it is more expensive. wikipedia.org The reaction produces the acyl chloride along with carbon dioxide (CO₂) and carbon monoxide (CO), which are both gaseous byproducts.

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form an electrophilic iminium salt, often referred to as the Vilsmeier reagent. wikipedia.orgyoutube.com This intermediate then reacts with the carboxylic acid. The resulting species is highly reactive and readily undergoes nucleophilic attack by the chloride ion. The subsequent decomposition of the intermediate yields the acyl chloride, regenerates the DMF catalyst, and releases CO and CO₂. youtube.com

Catalytic Enhancements and Solvent Effects in Acyl Chloride Formation

The efficiency of acyl chloride synthesis can be significantly influenced by the choice of catalyst and solvent. As mentioned, N,N-dimethylformamide (DMF) is a common and effective catalyst for reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orgyoutube.com The catalytic cycle involves the formation of a Vilsmeier-type intermediate, which is a more potent acylating agent than the starting chlorinating reagent. wikipedia.orgyoutube.com

The choice of solvent is also critical. For instance, in the synthesis of acyl chlorides, solvents like dichloromethane (B109758) (DCM) are often used. researchgate.net It is crucial that all solvents and glassware are anhydrous, as acyl chlorides are highly reactive towards water and can be readily hydrolyzed back to the carboxylic acid. researchgate.net The use of aprotic solvents is standard to avoid unwanted side reactions. acs.org In some cases, particularly with thionyl chloride, the reaction can be run neat, without any additional solvent. commonorganicchemistry.com The low boiling point of thionyl chloride (76 °C) allows for its easy removal by distillation. wikipedia.org

However, the use of DMF as a catalyst with chlorinating agents like thionyl chloride can lead to the formation of dimethylcarbamoyl chloride (DMCC) as a byproduct, which is a potential carcinogen. acs.org This necessitates careful control and assessment of the reaction conditions. acs.org

Optimization of Reaction Conditions for Preparative Scale Synthesis of 11-Ethoxycarbonyldodecanoyl Chloride

For the preparative scale synthesis of this compound, careful optimization of reaction conditions is essential to maximize yield and purity while ensuring safety and cost-effectiveness. The choice of chlorinating agent is a key consideration. While thionyl chloride is inexpensive, the gaseous byproducts (SO₂ and HCl) require appropriate scrubbing and handling infrastructure. wikipedia.orgyoutube.com Oxalyl chloride offers milder conditions and gaseous byproducts but at a higher cost. wikipedia.org

The reaction temperature is another critical parameter. While some reactions with highly reactive reagents like PCl₅ can proceed at room temperature or below, others may require heating to go to completion. chemguide.co.ukyoutube.com For instance, a synthesis of a similar long-chain acyl chloride involved heating with thionyl chloride at 60 °C for several hours. researchgate.net Monitoring the reaction progress, for example by checking for the disappearance of the starting carboxylic acid, is crucial. researchgate.net

Purification of the final product is also a significant step. Given that this compound is a colorless oil, distillation under reduced pressure is a common method for purification, separating it from non-volatile impurities and any excess reagent. researchgate.netpharmaffiliates.com It is important to note that acyl chlorides can be sensitive to heat, and prolonged exposure to high temperatures can lead to decomposition. youtube.com

Table 2: Comparison of Chlorinating Agents for Preparative Scale Synthesis

Reagent Advantages Disadvantages
**Thionyl Chloride (SOCl₂) ** Inexpensive, gaseous byproducts. wikipedia.orgyoutube.com Can require heating, potential for side reactions, formation of toxic byproducts with DMF. youtube.comresearchgate.netacs.org
Phosphorus Chlorides (PCl₃, PCl₅) Highly reactive, often no catalyst needed. youtube.comyoutube.com Less selective, byproducts can be difficult to remove. chemguide.co.ukyoutube.com

Advanced Synthetic Strategies for Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound, which may feature different chain lengths or alternative functional groups, relies on the same fundamental principles of acyl chloride formation. Advanced strategies often focus on improving selectivity, yield, and functional group tolerance.

For instance, the synthesis of acyl chlorides from tert-butyl esters using thionyl chloride at room temperature has been reported as a mild and efficient method. organic-chemistry.org This approach offers an alternative to the direct use of carboxylic acids. Another advanced method involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which proceeds via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org

Reaction Mechanisms and Reactivity of 11 Ethoxycarbonyldodecanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The reactivity of 11-ethoxycarbonyldodecanoyl chloride is primarily governed by the principles of nucleophilic acyl substitution. This class of reactions involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. masterorganicchemistry.comyoutube.com The high reactivity of acyl chlorides like this compound stems from the highly polarized nature of the carbonyl group, where the carbon atom bears a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. docbrown.info This makes the carbonyl carbon a prime target for attack by electron-rich species, or nucleophiles. docbrown.info

Detailed Analysis of the Addition-Elimination Mechanism

The addition-elimination mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Step 1: Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. docbrown.infocrunchchemistry.co.uk This leads to the breaking of the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, which then bears a negative formal charge. youtube.comyoutube.com This initial step results in the formation of a tetrahedral intermediate where the carbon is bonded to the original R group, the oxygen, the chlorine, and the newly added nucleophile. libretexts.org

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. docbrown.infoyoutube.com Concurrently, the bond to the leaving group—in this case, the chloride ion—breaks, and the chloride ion is expelled. docbrown.infoyoutube.com Chloride is an excellent leaving group, which contributes to the high reactivity of acid chlorides. youtube.com

When the nucleophile is neutral (e.g., water, alcohol), an additional deprotonation step is required after the elimination of the leaving group to yield the final, neutral product. youtube.com

Influence of the Electrophilicity of the Carbonyl Carbon

The rate and feasibility of nucleophilic acyl substitution are significantly influenced by the electrophilicity of the carbonyl carbon. youtube.comnih.gov A more electrophilic (more positively charged) carbonyl carbon will be more attractive to a nucleophile, leading to a lower activation energy for the reaction. nih.gov The presence of the highly electronegative chlorine atom in this compound strongly withdraws electron density from the carbonyl carbon, making it highly electrophilic and thus very reactive towards nucleophiles. libretexts.org

The general order of reactivity for carboxylic acid derivatives is as follows, with acid chlorides being the most reactive: Acid Chloride > Acid Anhydride (B1165640) > Thioester > Ester > Amide libretexts.orgchadsprep.com

This reactivity trend can be rationalized by the electron-withdrawing or donating ability of the leaving group. The chloride ion is a weak base and a good leaving group, making acid chlorides highly reactive. masterorganicchemistry.com

Reactivity of Carboxylic Acid Derivatives
Most Reactive
Acid Chloride
Acid Anhydride
Thioester
Ester
Amide
Least Reactive

This table illustrates the relative reactivity of various carboxylic acid derivatives in nucleophilic acyl substitution reactions. libretexts.orgchadsprep.com

Reactions with Oxygen Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles. These reactions are synthetically useful for the preparation of other carboxylic acid derivatives.

Alcoholysis for Ester Formation

The reaction of this compound with an alcohol, a process known as alcoholysis, yields an ester. crunchchemistry.co.uklibretexts.org This reaction is typically vigorous and can be exothermic. chemguide.co.uk The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com

The mechanism follows the general nucleophilic addition-elimination pathway:

The alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

The carbonyl double bond reforms, and the chloride ion is eliminated. libretexts.orgyoutube.com

A base, which can be another alcohol molecule or a weak base like pyridine (B92270) added to the reaction, deprotonates the resulting oxonium ion to give the final ester product and a hydrochloride salt. libretexts.orgyoutube.com

This method is highly efficient for preparing esters due to the high reactivity of the acid chloride starting material. pressbooks.pub

Reactions with Carboxylic Acids for Anhydride Generation

This compound can react with a carboxylic acid or its conjugate base, a carboxylate, to form an acid anhydride. masterorganicchemistry.comyoutube.comnih.gov This reaction is a standard method for the synthesis of both symmetrical and mixed anhydrides. pressbooks.pub

The mechanism involves the nucleophilic attack of the oxygen from the carboxylic acid's hydroxyl group (or the carboxylate oxygen) on the carbonyl carbon of the acid chloride. youtube.comyoutube.com

The oxygen of the carboxylic acid attacks the carbonyl carbon of the acid chloride. youtube.com

A tetrahedral intermediate is formed. youtube.com

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. youtube.comyoutube.com

The chloride ion then deprotonates the positively charged oxygen, yielding the anhydride and hydrogen chloride. youtube.com

To drive the reaction to completion, a weak base such as pyridine is often used to neutralize the HCl byproduct. pressbooks.pub

Hydrolysis to Carboxylic Acids

Hydrolysis is the reaction of this compound with water to produce the corresponding carboxylic acid, 11-ethoxycarbonyldodecanoic acid. crunchchemistry.co.uklibretexts.org This reaction is typically rapid and demonstrates the high reactivity of acyl chlorides. crunchchemistry.co.uk

The mechanism is analogous to alcoholysis, with water acting as the nucleophile. youtube.comlibretexts.org

A water molecule attacks the carbonyl carbon. youtube.comlibretexts.org

A tetrahedral intermediate is formed. youtube.com

The chloride ion is eliminated as the carbonyl group reforms. youtube.com

A second water molecule acts as a base to deprotonate the intermediate, yielding the carboxylic acid and hydrochloric acid. youtube.com

Due to the ease of this reaction, it is crucial to protect acyl chlorides from moisture during storage and handling to prevent their conversion to the less reactive carboxylic acid. crunchchemistry.co.uk

ReactantProductReaction Type
AlcoholEsterAlcoholysis
Carboxylic Acid/CarboxylateAcid AnhydrideAnhydride Synthesis
WaterCarboxylic AcidHydrolysis

This table summarizes the reactions of this compound with various oxygen nucleophiles.

Reactions with Carbon Nucleophiles

This compound also reacts with various carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex molecules, such as ketones and tertiary alcohols.

1 Formation of Ketones and Tertiary Alcohols via Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful carbon nucleophiles that react readily with acyl chlorides. The reaction of this compound with a Grignard reagent typically proceeds in two stages.

Ketone Formation : The first equivalent of the Grignard reagent adds to the acyl chloride, displacing the chloride ion to form a ketone. This occurs via the standard nucleophilic acyl substitution mechanism. chemistrysteps.com

Tertiary Alcohol Formation : The ketone formed in the first step is also susceptible to nucleophilic attack by Grignard reagents. libretexts.org A second equivalent of the Grignard reagent adds to the ketone's carbonyl group, leading to the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.com

Because the ketone intermediate is highly reactive towards the Grignard reagent, it is generally difficult to stop the reaction at the ketone stage. Therefore, the use of at least two equivalents of the Grignard reagent typically results in the formation of a tertiary alcohol. masterorganicchemistry.com

It is important to note that the ester group on the other end of the molecule is also reactive towards Grignard reagents, which could lead to a mixture of products if reaction conditions are not carefully controlled. masterorganicchemistry.com However, acyl chlorides are significantly more reactive than esters, allowing for a degree of selectivity.

To selectively synthesize the ketone, a less reactive organometallic reagent, such as a Gilman reagent (lithium dialkylcuprate, R₂CuLi), can be used. Gilman reagents react with acyl chlorides but react very slowly with the resulting ketone, allowing for its isolation. chemistrysteps.com

Table 2: Reaction of this compound with Grignard Reagents

Grignard Reagent (Excess) Intermediate Ketone Final Tertiary Alcohol Product (after workup)
Methylmagnesium bromide (CH₃MgBr) Ethyl 13-oxotetradecanoate Ethyl 12-hydroxy-12-methyltridecanoate (ester group intact) and/or Diol product

2 Enolate Alkylation and Acylation Reactions

Enolates are reactive carbon nucleophiles formed by the deprotonation of a carbonyl compound (like a ketone or ester) at the alpha-carbon. masterorganicchemistry.com These enolates can react with this compound in a nucleophilic acyl substitution reaction known as C-acylation. This process is a powerful tool for forming β-dicarbonyl compounds.

The mechanism involves generating the enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting enolate anion then attacks the electrophilic carbonyl carbon of this compound, with the chloride ion acting as the leaving group. youtube.com

For example, the enolate of cyclohexanone (B45756) can be acylated by this compound to yield a β-diketone:

Formation of enolate: Cyclohexanone + LDA → Lithium enolate of cyclohexanone

Acylation: Lithium enolate + C₂H₅OOC-(CH₂)₁₀-COCl → 2-(11-Ethoxycarbonylundecanoyl)cyclohexan-1-one + LiCl

A potential side reaction is O-acylation, where the oxygen atom of the enolate acts as the nucleophile, leading to the formation of an enol ester. youtube.com The ratio of C-acylation to O-acylation can be influenced by factors such as the solvent, temperature, and the counter-ion of the enolate. Generally, kinetic control (very low temperatures, strong base) favors C-acylation. youtube.com

Comparative Reactivity Studies of this compound with Other Acyl Derivatives

This compound, as an acyl chloride, is one of the most reactive derivatives of carboxylic acids. Its high reactivity stems from the electronic and structural features of the acyl chloride group. The general order of reactivity for carboxylic acid derivatives toward nucleophilic attack is:

Acyl Halide > Acid Anhydride > Thioester > Ester > Amide

The high reactivity of an acyl chloride is primarily due to two factors:

Inductive Effect : The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, making it highly electron-deficient (electrophilic) and thus very susceptible to attack by nucleophiles. chemguide.co.ukstackexchange.com

Leaving Group Ability : The chloride ion (Cl⁻) is a weak base and an excellent leaving group. quora.com The stability of the departing chloride ion facilitates the collapse of the tetrahedral intermediate and the reformation of the carbonyl group.

In comparison, other acyl derivatives are less reactive:

Acid Anhydrides : These are the second most reactive. The leaving group is a carboxylate anion, which is a good leaving group but less so than a halide ion.

Esters : Esters are significantly less reactive than acyl chlorides. While the ester oxygen is electronegative, it also donates electron density to the carbonyl carbon via resonance. This resonance stabilization makes the carbonyl carbon less electrophilic. Furthermore, the departing alkoxide ion (RO⁻) is a stronger base and thus a poorer leaving group than Cl⁻.

Amides : Amides are the least reactive of the common acyl derivatives. The nitrogen atom is less electronegative than oxygen and is a strong electron-donating group through resonance. This makes the carbonyl carbon much less electrophilic. The leaving group, an amide anion (R₂N⁻), is a very strong base and an extremely poor leaving group.

Table 3: Comparative Reactivity of Acyl Derivatives

Acyl Derivative General Structure (R = C₂H₅OOC-(CH₂)₁₀-) Relative Reactivity Reason for Reactivity
Acyl Chloride R-COCl Very High Strong inductive effect; excellent leaving group (Cl⁻). quora.com
Acid Anhydride R-CO-O-CO-R High Good leaving group (carboxylate); less inductive effect than acyl chloride.
Ester R-CO-OR' Moderate Resonance donation from oxygen deactivates carbonyl; poor leaving group (alkoxide).

Within the acyl halides, reactivity can also be compared. Acyl bromides are generally more reactive than acyl chlorides, while acyl fluorides are often less reactive. This trend is related to the leaving group ability (Br⁻ > Cl⁻ > F⁻) and the strength of the carbon-halogen bond. quora.comresearchgate.net


Applications of 11 Ethoxycarbonyldodecanoyl Chloride As a Chemical Building Block

Utilization in Modular Organic Synthesis

Modular organic synthesis relies on the sequential and controlled assembly of molecular fragments. The bifunctional nature of 11-Ethoxycarbonyldodecanoyl chloride is ideally suited for this approach. The highly reactive acyl chloride can undergo nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reaction is typically rapid and efficient. Once this transformation is complete, the ester group on the opposite end of the molecule can be hydrolyzed to a carboxylic acid, which can then be activated for a subsequent coupling reaction. This stepwise reactivity allows for the precise and directional construction of complex molecules.

Strategic Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening, particularly in drug discovery. chemicalbook.combuyersguidechem.com this compound can serve as a versatile scaffold in the creation of such libraries. The acyl chloride functionality allows for its attachment to a solid support or reaction with a diverse set of building blocks in a parallel synthesis format. The long aliphatic chain provides a lipophilic spacer, which can be advantageous for modulating the pharmacological properties of the final compounds. The terminal ester group can either be retained as a stable feature or be used as a handle for further diversification of the library.

Precursor in the Synthesis of Functionalized Organic Molecules

As a readily available bifunctional precursor, this compound is valuable in the synthesis of a variety of functionalized organic molecules. Its utility lies in its ability to introduce a long carbon chain with a terminal functional group that can be different from the initial point of attachment. For example, reaction with an amino acid would yield a lipoamino acid derivative, a class of molecules with applications in drug delivery and as surfactants. The ester can then be selectively hydrolyzed to a carboxylic acid, providing a point for further conjugation, for instance, to a peptide or a fluorescent probe.

Role in Polymer Chemistry and Materials Science (General Acyl Chloride Applications)

The reactivity of acyl chlorides makes them important reagents in polymer chemistry.

Polycondensation is a process where monomers join together with the loss of a small molecule, such as water or hydrogen chloride. qiaosun.net While this compound itself is not a typical A-B monomer for direct self-polycondensation due to the different reactivity of its end groups, it can be modified to become one. For instance, hydrolysis of the ester to a carboxylic acid would yield 12-chlorocarbonyl-dodecanoic acid. This molecule could then, in principle, undergo polycondensation, though the high reactivity of the acyl chloride might lead to side reactions. More commonly, it would be used in conjunction with a diol or a diamine to create polyesters or polyamides with long aliphatic segments, imparting flexibility and hydrophobicity to the resulting polymer.

This compound is an excellent candidate for the post-polymerization modification or derivatization of polymer backbones. Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups (e.g., polyvinyl alcohol, polyethyleneimine), can be readily functionalized by reaction with the acyl chloride. This process grafts the long ethoxycarbonyl-undecyl side chains onto the polymer. Such modifications can dramatically alter the physical and chemical properties of the parent polymer, for example, by increasing its hydrophobicity, lowering its glass transition temperature, or introducing sites for further chemical transformations via the terminal ester group.

Contributions to Supramolecular Chemistry and Nano-Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. nih.govacs.org Bifunctional molecules with long aliphatic chains are key players in this field, as they can self-assemble into a variety of nano-architectures such as micelles, vesicles, and monolayers. The amphiphilic nature of molecules derived from this compound makes them suitable for such applications. For instance, after converting the acyl chloride to a hydrophilic head group (e.g., by reaction with an amino-PEG), the resulting molecule would have a classic amphiphilic structure with a hydrophilic head and a long hydrophobic tail, predisposing it to self-assemble in aqueous environments. These assemblies have potential applications in areas such as controlled release and as templates for nanomaterial synthesis.

Advanced Research and Methodological Approaches for 11 Ethoxycarbonyldodecanoyl Chloride Studies

Computational Chemistry Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 11-ethoxycarbonyldodecanoyl chloride at an atomic and electronic level, offering insights that complement experimental work.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would reveal the distribution of electrons within the molecule, highlighting the electrophilic nature of the carbonyl carbons in both the acyl chloride and the ester functionalities. By mapping the electrostatic potential, researchers can predict which sites are most susceptible to nucleophilic attack. The acyl chloride carbon is expected to be significantly more reactive than the ester carbonyl carbon due to the better leaving group ability of the chloride ion compared to the ethoxide group. QM calculations can quantify this difference in reactivity by computing atomic charges and frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computationally efficient method for investigating the mechanisms of chemical reactions. For this compound, DFT could be used to model its reactions, such as hydrolysis, aminolysis, or esterification. Researchers can map out the entire reaction pathway, identifying the structures of reactants, products, and, crucially, the transition states that connect them. For instance, in a reaction with an amine, DFT calculations could elucidate whether the reaction proceeds via a concerted mechanism or a stepwise addition-elimination pathway. These calculations provide valuable information on the reaction kinetics and thermodynamics, helping to predict reaction rates and equilibrium positions. DFT has become a standard tool for organic chemists to rationalize reaction outcomes and to design new synthetic routes.

Molecular Dynamics Simulations of Solvation Effects and Conformational Landscapes

The behavior of this compound is significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the interactions between the molecule and surrounding solvent molecules over time. For a long-chain molecule like this, MD simulations are essential for exploring its vast conformational landscape. The flexible dodecanoyl chain can adopt numerous shapes, and MD simulations can determine the most probable conformations in different solvents. Furthermore, these simulations can shed light on how solvent molecules arrange themselves around the reactive acyl chloride and the ester groups, a phenomenon known as solvation. Understanding the solvation structure is critical as it can profoundly impact the molecule's reactivity and stability.

Table 1: Hypothetical Conformational Analysis Data from MD Simulations

Dihedral AngleDominant Conformation (degrees)Solvent
C10-C11-C12-O180 (anti-periplanar)Hexane
C10-C11-C12-O-60 (gauche)Water
O-C(ester)-O-C(ethyl)0 (syn-periplanar)Acetonitrile

This table represents the type of data that could be generated from MD simulations to describe the conformational preferences of the molecule's backbone and ester group in various solvents.

Theoretical Modeling of Transition States and Energy Barriers

A critical aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point on the reaction coordinate. Theoretical modeling, often using DFT, allows for the precise calculation of the geometry and energy of these fleeting structures. For reactions involving this compound, such as its reaction with a nucleophile, modeling the transition state would reveal the bond-breaking and bond-forming processes in detail. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. By calculating these barriers for different reaction pathways, chemists can predict which reaction is more likely to occur.

Table 2: Hypothetical Calculated Energy Barriers for Nucleophilic Attack

NucleophileAttacked GroupCalculated Activation Energy (kcal/mol)
AmmoniaAcyl Chloride10.5
AmmoniaEster22.1
WaterAcyl Chloride15.8
WaterEster28.4

This table illustrates how theoretical calculations could quantify the higher reactivity of the acyl chloride group compared to the ester group by showing lower energy barriers for nucleophilic attack.

Derivatization Strategies for Enhanced Analytical Characterization

To accurately detect and quantify molecules like this compound, especially at low concentrations, derivatization is a common and powerful strategy. This involves chemically modifying the molecule to improve its analytical properties.

Applications in Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. However, the direct analysis of a reactive compound like this compound can be challenging due to its potential to react or degrade in the analytical system. A common strategy is to derivatize the acyl chloride moiety. For instance, reacting it with a nucleophilic reagent that contains a permanently charged group or a group that is easily ionizable can significantly enhance its signal in the mass spectrometer. This derivatization step not only improves sensitivity but also increases the stability of the analyte. The resulting derivative will have a distinct mass and fragmentation pattern, allowing for highly specific detection and quantification, even in complex biological or environmental samples.

Table 3: Potential Derivatization Reagents for LC-MS/MS Analysis

Derivatizing AgentTarget FunctionalityPurpose of Derivatization
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with an amineAcyl ChlorideIntroduce a tertiary amine for enhanced ionization.
Girard's Reagent TAcyl ChlorideIntroduce a quaternary ammonium (B1175870) group for a permanent positive charge.
Dansyl HydrazineAcyl ChlorideIntroduce a fluorescent tag for optical detection and a readily ionizable group.

This table provides examples of derivatization agents that could be used to improve the LC-MS/MS analysis of this compound by targeting its reactive acyl chloride group.

Improving Detection and Selectivity in Complex Mixtures

The detection and selective analysis of this compound in complex mixtures, such as reaction media or biological matrices, present a significant analytical challenge due to its dual functionality and potential for reactivity. Advanced methodologies are crucial for achieving the necessary sensitivity and selectivity to accurately quantify and characterize this compound.

One primary strategy for enhancing detection involves derivatization. Due to the high reactivity of the acyl chloride group, it can be selectively targeted to introduce a chromophoric or fluorophoric tag. This approach significantly enhances detection by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. For instance, reaction with a suitable aromatic amine or phenol (B47542) can yield a stable amide or ester derivative with strong UV absorbance, allowing for trace-level detection. nih.gov This is particularly advantageous when the original compound lacks a strong chromophore.

Normal phase chromatography can be a suitable technique for the analysis of acyl chlorides, provided that protic or basic mobile phases are avoided to prevent on-column reactions. nih.gov This method allows for the separation of the acyl chloride from its more polar hydrolysis product, the corresponding carboxylic acid. nih.gov

For highly complex mixtures, multidimensional separation techniques, such as two-dimensional liquid chromatography (2D-LC), can provide the required peak capacity to resolve this compound from other components. This can be coupled with mass spectrometry (MS) for unambiguous identification and quantification. The use of high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the detected species.

To further enhance selectivity, specialized detectors can be employed. For instance, a halogen-selective detector could potentially be used in gas chromatography (GC) analysis, although derivatization to a more volatile species might be necessary. reactome.org However, care must be taken as electron capture detectors (ECD) may not be suitable for chlorinated fatty acid methyl esters, sometimes resulting in negative peaks which complicate interpretation. reactome.org

Table 1: Comparison of Analytical Techniques for the Detection of this compound

Analytical TechniquePrincipleAdvantagesDisadvantagesPotential Application
HPLC with UV-Vis/Fluorescence Detection (with derivatization) Separation based on polarity; detection of chromophoric/fluorophoric derivatives.High sensitivity and selectivity post-derivatization.Requires an additional reaction step; potential for side reactions.Quantifying trace amounts in reaction monitoring or environmental samples.
Normal Phase HPLC Separation based on polarity using non-polar mobile phases.Direct analysis without derivatization; separates from hydrolysis products. nih.govSensitive to water content in the mobile phase and sample; may have lower sensitivity than derivatization methods.In-process control to monitor the conversion of the starting carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point; identification based on mass-to-charge ratio.High separation efficiency and structural information from fragmentation patterns.Requires derivatization to a volatile and thermally stable compound; potential for degradation in the injector.Analysis of volatile derivatives for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity; identification based on mass-to-charge ratio.High selectivity and sensitivity; applicable to non-volatile compounds without derivatization.Ionization efficiency can be matrix-dependent; potential for ion suppression.Definitive identification and quantification in complex matrices.

Mechanistic Studies Using Isotopic Labeling and Advanced Spectroscopic Techniques

Isotopic labeling is a powerful tool for elucidating the reaction mechanisms involving this compound. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁸O, ²H), the fate of these atoms can be traced throughout a chemical transformation, providing unambiguous evidence for reaction pathways. wikipedia.orglibretexts.org

For instance, in studying the esterification or hydrolysis of the ethoxycarbonyl group, ¹⁸O-labeling of the ethanol (B145695) or water used in the reaction can clarify the origin of the oxygen atoms in the products and intermediates. libretexts.org If the reaction is performed with ¹⁸O-labeled alcohol, the isotope is expected to be incorporated exclusively into the resulting ester, confirming the nucleophilic attack of the alcohol on the carbonyl carbon. libretexts.org

Similarly, to investigate the reactions of the acyl chloride moiety, ¹³C labeling of the carbonyl carbon can be employed. By tracking the ¹³C signal using ¹³C NMR spectroscopy or mass spectrometry, the conversion of the acyl chloride to other functional groups can be precisely monitored. amazonaws.comnih.gov This approach is particularly useful in distinguishing between different possible reaction sites in the bifunctional molecule. Palladium-catalyzed carbon isotope exchange has been demonstrated for aliphatic and benzoic acid chlorides, offering a method to introduce ¹³C or ¹⁴C labels. amazonaws.com

Advanced spectroscopic techniques are essential for monitoring these isotopically labeled reactions in real-time. In-situ infrared (IR) spectroscopy can track the disappearance of the characteristic C=O stretching frequency of the acyl chloride (around 1800 cm⁻¹) and the appearance of new carbonyl bands corresponding to the products (e.g., esters or amides). savemyexams.com This allows for the determination of reaction kinetics and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, provides detailed structural information about the reactants, intermediates, and products. For isotopically labeled compounds, NMR can directly show the position of the label, confirming mechanistic proposals. For example, a new HSQC-based ¹³Cα CEST pulse scheme has been proposed for uniformly ¹³C-labeled samples, which could be adapted for studying the dynamics of reactions involving this compound. nih.gov

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

IsotopeLabeled PositionReaction to StudyAnalytical TechniqueExpected Outcome
¹⁸O Oxygen in ethanolEsterification of the ethoxycarbonyl groupMass SpectrometryDetermination of whether the alcohol oxygen is incorporated into the new ester. libretexts.org
¹³C Carbonyl carbon of the acyl chlorideNucleophilic substitution at the acyl chloride¹³C NMR, Mass SpectrometryTracing the fate of the carbonyl group in the product. amazonaws.com
²H (Deuterium) α-carbons to the ester or acyl chlorideStudy of enolization or other reactions involving C-H bond cleavage¹H NMR, Mass SpectrometryProbing the involvement of adjacent C-H bonds in the reaction mechanism.
¹⁸O Oxygen in waterHydrolysis of the acyl chloride or esterMass SpectrometryElucidating the mechanism of hydrolysis by tracing the origin of oxygen in the carboxylic acid product. nih.gov

Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization

Flow chemistry offers significant advantages for the synthesis and reaction optimization of this compound, particularly concerning safety, efficiency, and scalability. The use of microreactors or continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. researchgate.net

The synthesis of acyl chlorides from carboxylic acids often involves hazardous reagents like thionyl chloride or oxalyl chloride. masterorganicchemistry.com Conducting these reactions in a flow system enhances safety by minimizing the volume of hazardous material at any given time and allowing for better management of gaseous byproducts like SO₂ and HCl. nih.gov A continuous flow process for the production of acid chlorides has been patented, highlighting the industrial interest in this technology. nih.gov

Flow chemistry is also well-suited for the optimization of reactions involving this compound. By systematically varying the flow rates of reactant streams, temperature, and catalyst loading, a large number of reaction conditions can be screened rapidly. This high-throughput experimentation allows for the quick identification of optimal conditions for yield and selectivity. For example, a continuous flow protocol for the α-alkylation of esters has been developed, demonstrating the potential for functionalizing the carbon chain of similar molecules. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

ParameterBatch SynthesisFlow SynthesisAdvantages of Flow Chemistry
Safety Large volumes of reagents and solvents are handled at once, increasing risk.Small reaction volumes are used at any given time, enhancing safety, especially with hazardous reagents. nih.govImproved safety profile, better heat management.
Reaction Control Temperature and mixing gradients can lead to side products and lower yields.Precise control over temperature, pressure, and residence time. researchgate.netHigher yields, improved selectivity, and better reproducibility.
Scalability Scaling up can be challenging and may require significant process redesign.Scaling up is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple systems in parallel).More straightforward and predictable scale-up.
Optimization Time-consuming, requiring multiple individual experiments.Rapid screening of reaction conditions through automated variation of parameters. researchgate.netFaster process development and optimization.
Process Integration Requires isolation and purification of intermediates between steps.Multiple reaction and purification steps can be integrated into a continuous process. nih.govReduced waste, shorter production times, and lower costs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-ethoxycarbonyldodecanoyl chloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction conditions (e.g., anhydrous solvents, temperature) must be optimized to avoid side reactions such as ester hydrolysis. Post-synthesis, purity is validated using gas chromatography (GC) with flame ionization detection or NMR spectroscopy (¹H/¹³C) to confirm the absence of residual solvents or unreacted precursors. Boiling point data from analogous acyl chlorides (e.g., reduced-pressure distillation at ~408–418 K under 0.014–0.024 atm) can guide purification .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its moisture sensitivity, the compound must be stored under inert gas (argon/nitrogen) in sealed, flame-resistant containers. Lab handling requires anhydrous conditions (e.g., glovebox or Schlenk line) and neutralization of waste with ice-cold alcohol to quench reactive chloride. Safety protocols should align with acyl chloride guidelines, including PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. How can conflicting thermochemical data (e.g., boiling points) for acyl chlorides be resolved during experimental design?

  • Methodological Answer : Discrepancies in literature data (e.g., boiling points under reduced pressure) often arise from variations in measurement techniques or impurities. Researchers should:

  • Cross-reference data from authoritative sources (e.g., U.S. Secretary of Commerce compilations) .
  • Replicate measurements using calibrated equipment (e.g., digital manometers for pressure).
  • Apply statistical analysis (e.g., confidence intervals) to assess reproducibility.
  • Validate findings with independent methods (e.g., differential scanning calorimetry for phase transitions).

Q. What strategies optimize the regioselectivity of reactions involving this compound in complex organic syntheses?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. For example:

  • Use Lewis acid catalysts (e.g., AlCl₃) to direct acylation to electron-rich aromatic rings.
  • Modify solvent polarity (e.g., dichloromethane vs. toluene) to stabilize transition states.
  • Employ computational modeling (DFT calculations) to predict reactive sites and validate with kinetic studies .

Q. How can researchers mitigate decomposition during long-term storage or under catalytic conditions?

  • Methodological Answer : Decomposition pathways (e.g., hydrolysis or thermal degradation) are minimized by:

  • Stabilizing the compound with radical inhibitors (e.g., BHT) in storage.
  • Monitoring reaction kinetics via in-situ FTIR or HPLC to detect byproducts.
  • Adjusting catalytic systems (e.g., low-temperature Pd-catalyzed couplings) to reduce side reactions .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing yield variations in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Perform ANOVA to identify significant variables (e.g., reaction time, catalyst loading).
  • Use Design of Experiments (DoE) to model interactions between parameters.
  • Apply principal component analysis (PCA) to correlate spectral data (e.g., IR peaks) with purity .

Q. How should researchers validate the structural assignment of novel acyl chloride derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Compare ¹³C chemical shifts of the carbonyl group (δ ~170–180 ppm) with literature.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Safety & Compliance

Q. What protocols ensure compliance with institutional safety standards when scaling up reactions involving this compound?

  • Methodological Answer :

  • Conduct hazard assessments (e.g., reactivity with water, corrosivity) using SDS templates .
  • Implement engineering controls (e.g., jacketed reactors for exothermic reactions).
  • Document waste disposal per EPA guidelines for halogenated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.